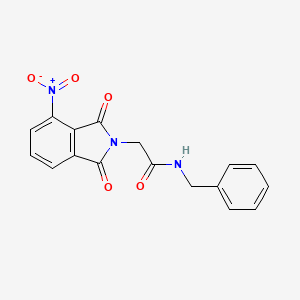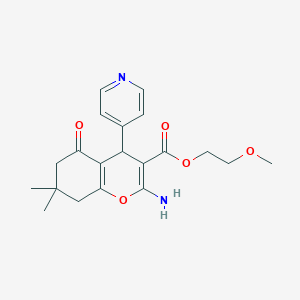![molecular formula C16H12N6O2 B15014716 4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a phenylamino group and an oxadiazolo-pyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL typically involves the reaction of 6-(phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazine with phenol derivatives under controlled conditions. One common method involves the use of anhydrous ethyl acetate as a solvent and refluxing the reaction mixture for 40-60 minutes . The reaction is monitored by the disappearance of the bright red color typical of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenylamino derivatives.
Aplicaciones Científicas De Investigación
4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole moiety is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 4-({6-[(4-carboxyphenyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoic acid
- 6-{hydrazinyl[6-(phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]methylidene}-4-methoxycyclohexa-2,4-dien-1-one
Comparison: Compared to similar compounds, 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL is unique due to its specific substitution pattern and the presence of both phenylamino and oxadiazolo-pyrazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H12N6O2 |
|---|---|
Peso molecular |
320.31 g/mol |
Nombre IUPAC |
4-[(6-anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]phenol |
InChI |
InChI=1S/C16H12N6O2/c23-12-8-6-11(7-9-12)18-14-13(17-10-4-2-1-3-5-10)19-15-16(20-14)22-24-21-15/h1-9,23H,(H,17,19,21)(H,18,20,22) |
Clave InChI |
UEKHYMCHJFSBQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(4-Methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]-2-phenylacetohydrazide](/img/structure/B15014639.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014642.png)

![2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15014659.png)
![2-(2-Cyanophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014665.png)
![(1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B15014685.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014693.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15014696.png)

![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15014719.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014727.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B15014734.png)

![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)
